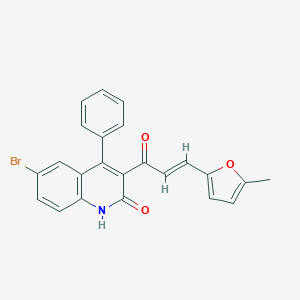
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H16BrNO3 and its molecular weight is 434.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, a synthetic organic compound, has garnered attention for its potential biological activities. This compound features a quinoline moiety, known for its diverse pharmacological properties, and is characterized by the presence of a furan group and a bromo substituent. The structural complexity of this compound suggests various possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C23H16BrNO3, with a molecular weight of approximately 434.28 g/mol. The structure includes multiple aromatic rings and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H16BrNO3 |
| Molecular Weight | 434.28 g/mol |
| Density | 1.5±0.1 g/cm³ |
| Boiling Point | 606.3±55.0 °C |
Anticancer Properties
Research indicates that compounds with quinoline structures often exhibit anticancer properties. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the induction of oxidative stress .
A notable study highlighted that similar quinoline derivatives demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess significant anticancer activity .
Antimicrobial Activity
The presence of both quinoline and furan moieties in this compound suggests potential antimicrobial properties. Quinolines are known to exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and parasites . Preliminary assessments indicate that this compound may inhibit the growth of certain bacterial strains, although specific data on its antimicrobial efficacy remains limited .
The proposed mechanism of action for this compound involves interaction with biological targets such as enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have suggested that it may bind effectively to specific proteins linked to cancer progression or microbial resistance mechanisms.
Study on Anticancer Activity
In a recent study, the compound was tested against various human cancer cell lines. The results showed that it exhibited significant cytotoxicity at concentrations above 10 µM, leading to cell cycle arrest and apoptosis in treated cells . The study concluded that further exploration of its structure-activity relationship could yield more potent derivatives.
Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of structurally similar compounds derived from quinoline frameworks. While this compound was not directly tested, related compounds showed promising results against Gram-positive and Gram-negative bacteria . This suggests that further testing could elucidate its potential as an antimicrobial agent.
特性
IUPAC Name |
6-bromo-3-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c1-14-7-9-17(28-14)10-12-20(26)22-21(15-5-3-2-4-6-15)18-13-16(24)8-11-19(18)25-23(22)27/h2-13H,1H3,(H,25,27)/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGJFDCEFSNHSL-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














